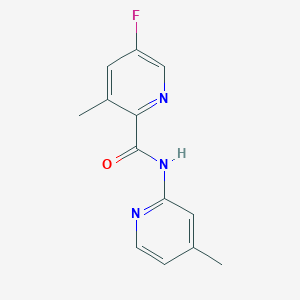

![molecular formula C15H15FN2O4S B2819199 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-31-9](/img/structure/B2819199.png)

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

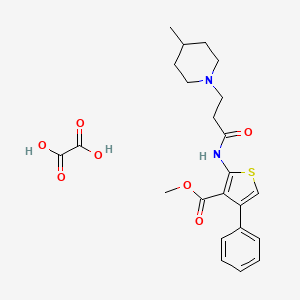

“2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound with the CAS number 338396-31-9 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for a similar compound, 4-[(2-fluoroanilino)carbonyl]phenylboronic acid, is 1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H, (H,16,17) . This might give some insight into the structure of “this compound”.Physical and Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of “this compound” are not specified in the sources I found .Scientific Research Applications

Synthesis and Structural Properties

Research has shown interest in synthesizing compounds with structural similarities to 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, focusing on understanding their structural and vibrational properties. For instance, the synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated the intricate structural details these compounds can exhibit, including their conformational properties analyzed through X-ray diffraction and vibrational spectroscopy techniques. These insights can be pivotal for designing compounds with desired physical and chemical properties for various applications (Saeed et al., 2011).

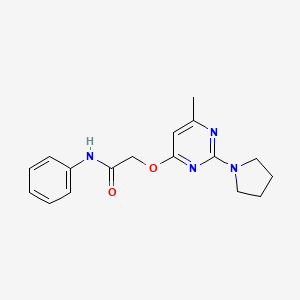

Fluorescent Molecular Probes

The development of new fluorescent solvatochromic dyes, through the synthesis of compounds that include a dimethylamino group and a sulfonyl group, reveals the potential of using structurally related compounds in creating sensitive fluorescent molecular probes. These probes are invaluable in studying biological events and processes, owing to their strong solvent-dependent fluorescence, which is correlated with solvent polarity parameters. This research opens avenues for utilizing similar compounds in the development of ultrasensitive probes for biological imaging and diagnostics (Diwu et al., 1997).

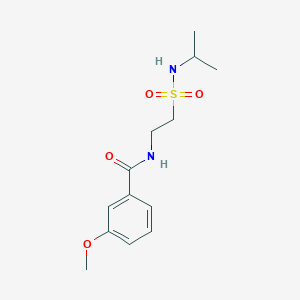

Medicinal Chemistry Synthons

Another application is found in medicinal chemistry, where 4-fluoropyrrolidine derivatives are synthesized for their utility as synthons in developing dipeptidyl peptidase IV inhibitors. The methodology involving stereospecific double fluorination to prepare N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, and their subsequent conversion to various useful intermediates, showcases the versatility of such compounds in synthesizing medicinally relevant molecules (Singh & Umemoto, 2011).

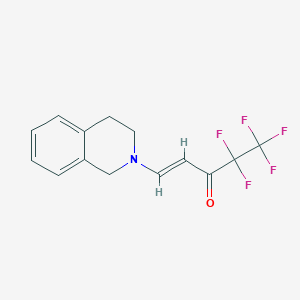

Electrophilic Fluorocyclization

The study of fluorocyclization of alkenols in ionic liquids to form fluorinated cyclic ethers demonstrates a novel chemical transformation that can be applied in the synthesis of complex fluorinated molecules. This reaction, showing preference for the trans-diastereomeric products in ionic liquids, highlights the role of the reaction medium in influencing stereochemical outcomes. Such research is critical for the development of new synthetic strategies in organofluorine chemistry (Lourie et al., 2013).

Future Directions

Properties

IUPAC Name |

[2-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUHJVNQNVAJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2819116.png)

![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)

![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)

![3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2819131.png)

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2819132.png)

![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)